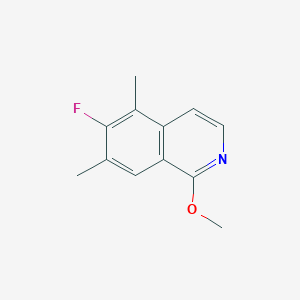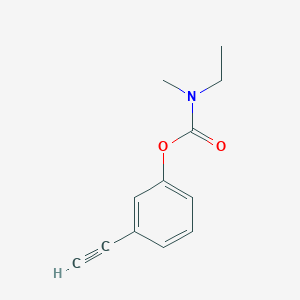
2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(4-Amino-1H-isocromen-3-il)-2-oxoacetaldehído es un complejo compuesto orgánico que presenta un sistema de anillo isocromeno con un grupo amino y una porción de oxoacetaldehído. Los compuestos con tales estructuras son a menudo de interés en la química medicinal y la síntesis orgánica debido a sus potenciales actividades biológicas y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-Amino-1H-isocromen-3-il)-2-oxoacetaldehído generalmente implica reacciones orgánicas de varios pasos. Un enfoque común podría incluir:
Formación del anillo isocromeno: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados.
Introducción del grupo amino: Las reacciones de aminación, como la sustitución nucleofílica, se pueden utilizar para introducir el grupo amino en la posición deseada.
Adición de la porción de oxoacetaldehído: Este paso podría implicar reacciones de formilación u oxidación para introducir el grupo oxoacetaldehído.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para la producción a gran escala. Esto incluye el uso de reactivos rentables, la optimización de las condiciones de reacción (temperatura, presión, solventes) y garantizar altos rendimientos y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, potencialmente formando ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción podrían convertir el grupo oxo en un grupo hidroxilo, formando alcoholes.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Haluros, sulfonatos.
Productos principales
Los productos principales de estas reacciones dependerían de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes.
Aplicaciones Científicas De Investigación
El 2-(4-Amino-1H-isocromen-3-il)-2-oxoacetaldehído podría tener diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica.
Biología: Posible uso en el estudio de interacciones enzimáticas o como sonda en ensayos bioquímicos.
Medicina: Investigado para posibles propiedades terapéuticas, como actividades antiinflamatorias o anticancerígenas.
Industria: Se utiliza en la síntesis de tintes, pigmentos u otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 2-(4-Amino-1H-isocromen-3-il)-2-oxoacetaldehído dependería de su contexto biológico o químico específico. Generalmente, podría interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías involucradas podrían incluir transducción de señales, vías metabólicas o regulación de la expresión genética.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de isocromeno: Compuestos con estructuras de anillo similares pero diferentes sustituyentes.
Derivados de aminoacetaldehído: Compuestos con grupos funcionales similares pero diferentes estructuras centrales.
Singularidad
El 2-(4-Amino-1H-isocromen-3-il)-2-oxoacetaldehído es único debido a su combinación específica de un anillo isocromeno, un grupo amino y una porción de oxoacetaldehído. Esta estructura única puede conferir reactividad y actividad biológica distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
2-hydroxy-2-(4-imino-1H-isochromen-3-ylidene)acetaldehyde |
InChI |
InChI=1S/C11H9NO3/c12-10-8-4-2-1-3-7(8)6-15-11(10)9(14)5-13/h1-5,12,14H,6H2 |
Clave InChI |
XLGIUXKDZFJFBA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=N)C(=C(C=O)O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11895112.png)


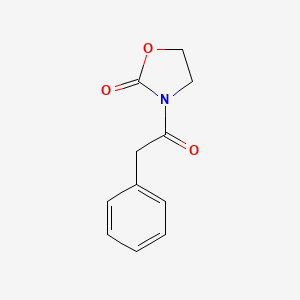
![1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-](/img/structure/B11895130.png)
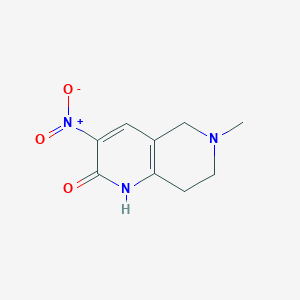
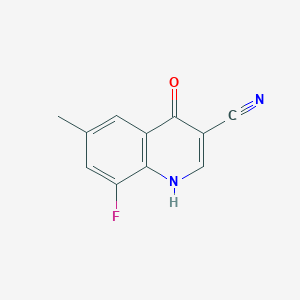

![1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895147.png)


![2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895173.png)
